molecular formula C12H9BrO2S B1266061 1-Bromo-4-(phenylsulfonyl)benzene CAS No. 23038-36-0

1-Bromo-4-(phenylsulfonyl)benzene

Cat. No.: B1266061
CAS No.: 23038-36-0
M. Wt: 297.17 g/mol
InChI Key: WUQDRRXKNVIWIR-UHFFFAOYSA-N
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Description

1-Bromo-4-(phenylsulfonyl)benzene is an organic compound with the molecular formula C12H9BrO2S and a molecular weight of 297.17 g/mol . It is characterized by a bromine atom attached to a benzene ring, which is further substituted with a phenylsulfonyl group. This compound is used primarily in research and development within the fields of organic chemistry and pharmaceuticals.

Mechanism of Action

Target of Action

1-Bromo-4-(phenylsulfonyl)benzene (1BSB) is a diphenyl ether with a phenyl sulfone group It’s known that similar compounds have been used in the synthesis of novel compounds, which belong to n-acyl-α-amino acids, 4h-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .

Mode of Action

It’s known that similar compounds participate in free radical reactions . For instance, in the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom to form succinimide (SH) .

Biochemical Pathways

1BSB is likely involved in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to synthesize biaryl compounds, which are common motifs in organic chemistry. The product of the reaction is often attributed to a fast transmetalation through the boronate pathway .

Pharmacokinetics

It’s known that similar compounds can be analyzed using techniques such as nmr, hplc, lc-ms, and uplc .

Result of Action

The result of 1BSB’s action is the formation of new compounds through chemical reactions. For instance, in a free radical reaction, it can lead to the formation of succinimide (SH) . In the Suzuki–Miyaura coupling, it can lead to the formation of biaryl compounds .

Action Environment

The action of 1BSB is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling is often performed under palladium catalysis . Additionally, the free radical reactions involving similar compounds are influenced by the presence of NBS .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(phenylsulfonyl)benzene can be synthesized through various methods. One common synthetic route involves the reaction of benzenesulfinic acid sodium salt with potassium 4-bromophenyltrifluoroborate . The reaction typically requires a palladium catalyst and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

. These methods often involve optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(phenylsulfonyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Scientific Research Applications

1-Bromo-4-(phenylsulfonyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(benzenesulfonyl)-4-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQDRRXKNVIWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177590
Record name Benzene, 1-bromo-4-(phenylsulfonyl)- (9CI)
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Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23038-36-0
Record name 1-Bromo-4-(phenylsulfonyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23038-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfone, p-bromophenyl phenyl
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Record name 23038-36-0
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Record name Benzene, 1-bromo-4-(phenylsulfonyl)- (9CI)
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Record name 1-bromo-4-(phenylsulphonyl)benzene
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Record name 4-Bromodiphenyl sulfone
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 199 μl of bromobenzene (1.88 mmol) and 361 μl of benzenesulphonyl chloride (2.83 mmol) in 4 ml of trifluoroacetic acid there are added, in succession, 83 mg of indium chloride (0.376 mmol) and then, dropwise, 25 μl of trifluoromethanesulphonic acid. The reaction mixture is stirred for 2 hours at 70° C. and is then returned to ambient temperature and diluted with ice-cold water. After rendering alkaline to pH 10 by adding concentrated sodium hydroxide solution, the reaction mixture is extracted with CH2Cl2. The organic phases are collected, washed with saturated NaCl, dried (MgSO4) and evaporated under reduced pressure to yield the title product in the form of a white solid.
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199 μL
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4 mL
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Synthesis routes and methods III

Procedure details

A 500 mL round-bottomed flask was charged with 4-bromobenzenesulfonyl chloride (10.00 g, 39.1 mmol, Sigma-Aldrich, St. Louis, Mo.), 100 mL of benzene and aluminum chloride (6.26 g, 47.0 mmol). After stirring at room temperature for 12 h, the mixture was diluted water (100 mL) and extracted with EtOAc (2×100 mL). The organic extracts were dried (MgSO4) and concentrated to give 1-bromo-4-(phenylsulfonyl)benzene (10.50 g) as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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